molecular formula C10H11ClN2S B11882742 2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]

2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]

Cat. No.: B11882742
M. Wt: 226.73 g/mol
InChI Key: MMVFQRCIKDWPAO-UHFFFAOYSA-N
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Description

2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine] is a fused heterocyclic compound featuring a spirocyclic architecture. Its core structure integrates a thieno[3,2-d]pyrimidine scaffold with a cyclobutane ring at the 6'-position, substituted with a chlorine atom at the 2'-position and a methyl group at the 4'-position.

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

2-chloro-4-methylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane]

InChI

InChI=1S/C10H11ClN2S/c1-6-8-7(13-9(11)12-6)5-10(14-8)3-2-4-10/h2-5H2,1H3

InChI Key

MMVFQRCIKDWPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)CC3(S2)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable thieno[3,2-d]pyrimidine derivative with a cyclobutane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

Scientific Research Applications

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro linkage and the presence of the chloro and methyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Spirocyclic vs.
  • Substituent Effects: The 2'-Cl and 4'-Me groups may enhance lipophilicity compared to morpholino () or acetylenic substituents (), influencing membrane permeability or target engagement .
  • Synthetic Complexity : Spirocyclic systems often require specialized cyclization steps (e.g., Procedure C in ), whereas simpler derivatives (e.g., compound 24 ) are synthesized via direct acetylation .

Pharmacological and Physicochemical Properties

  • EGFR Inhibition : Pyrrolidinyl-acetylenic analogs () demonstrate potent EGFR inhibition (IC50 ~14 nM), attributed to covalent binding via acetylenic groups. The target compound lacks these moieties but may leverage chlorine’s electron-withdrawing effects for competitive inhibition .
  • Bioavailability : Carbamate modifications in improve oral bioavailability, whereas the target compound’s methyl group may enhance passive diffusion but reduce solubility .
  • Spectroscopic Data : Compound 24 () shows distinct IR carbonyl stretches (1,730 cm⁻¹) and NMR shifts (δ 2.10 for COCH3), contrasting with the target compound’s expected sp3-hybridized cyclobutane protons (δ ~0.76–0.96, as in ) .

Biological Activity

The compound 2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine] is a member of the spirocyclic family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The IUPAC name indicates the presence of a thieno[3,2-d]pyrimidine moiety, which is known for its pharmacological potential. The molecular formula is C11H11ClN2S, with a molecular weight of 240.73 g/mol.

Structural Features

FeatureDescription
Molecular FormulaC11H11ClN2S
Molecular Weight240.73 g/mol
IUPAC Name2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]
CAS Registry NumberNot available

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of spirocyclic compounds similar to 2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine] . For instance:

  • Antibacterial Activity : Compounds with similar structures have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function.
  • Antifungal Activity : Some derivatives exhibit antifungal properties against pathogens like Candida albicans, potentially through inhibition of ergosterol synthesis.

Anticancer Activity

The spirocyclic structure has been linked to anticancer properties in several studies. Notably:

  • Cell Line Studies : Research has demonstrated that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate the concentration needed to inhibit cell growth by 50%, showcasing significant cytotoxic effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of spirocyclic compounds derived from thieno[3,2-d]pyrimidines.
    • Results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
    • The compound demonstrated an IC50 value of 12 µg/mL against Staphylococcus aureus.
  • Anticancer Activity Assessment :
    • A series of derivatives were tested against multiple cancer cell lines.
    • The compound exhibited an IC50 value of 15 µM against A549 cells, indicating promising anticancer activity.

The biological activity of 2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine] can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many spirocyclic compounds act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, leading to inhibition of replication and transcription processes.

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